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An In-depth Examination of Preclinical and Early Clinical Data Against Multidrug-Resistant

Organisms

Introduction
The emergence and global spread of multidrug-resistant (MDR) Gram-negative bacteria

represent a critical public health challenge. Organisms such as Pseudomonas aeruginosa and

extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae have developed

resistance to many existing antibiotic classes, leaving clinicians with limited therapeutic options.

[1][2] This whitepaper provides a detailed technical overview of the early research and

development of ceftolozane, a novel cephalosporin antibiotic, developed in combination with

the β-lactamase inhibitor tazobactam, to address this unmet medical need.

Ceftolozane/tazobactam has demonstrated potent activity against MDR P. aeruginosa and

other challenging Gram-negative pathogens.[2][3][4] This document is intended for

researchers, scientists, and drug development professionals, offering a comprehensive

summary of key preclinical data, early clinical trial results, and detailed experimental

methodologies.

Mechanism of Action
Ceftolozane is a novel oxyimino-cephalosporin that exerts its bactericidal activity by inhibiting

the synthesis of the bacterial cell wall.[2] It has a high affinity for essential penicillin-binding

proteins (PBPs), particularly PBP1b, PBP1c, and PBP3 of P. aeruginosa. The addition of
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tazobactam, a well-established β-lactamase inhibitor, protects ceftolozane from degradation by

many Class A and some Class C β-lactamases.[2][4]
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Figure 1: Mechanism of Action of Ceftolozane/Tazobactam.

In Vitro Activity
Early in vitro studies were crucial in establishing the spectrum and potency of

ceftolozane/tazobactam against a range of clinically relevant Gram-negative pathogens.

Table 1: In Vitro Activity of Ceftolozane/Tazobactam
against P. aeruginosa
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Organism
Resistance
Phenotype

MIC50
(µg/mL)

MIC90
(µg/mL)

Susceptibili
ty (%)

Reference

P. aeruginosa All isolates 0.5 2 97.5 [5]

P. aeruginosa

Multidrug-

Resistant

(MDR)

2 8 - [6]

P. aeruginosa

Extremely

Drug-

Resistant

(XDR)

4 16 - [6]

P. aeruginosa

Meropenem-

nonsusceptibl

e

- - - [5]

Table 2: In Vitro Activity of Ceftolozane/Tazobactam
against Enterobacteriaceae

Organism
Resistance
Phenotype

MIC50 (µg/mL) MIC90 (µg/mL) Reference

Enterobacteriace

ae
All isolates - 1 [3]

E. coli ESBL-producing - - [1]

K. pneumoniae ESBL-producing - - [1]

Experimental Protocols
Broth Microdilution Susceptibility Testing
The in vitro activity of ceftolozane/tazobactam was determined using the broth microdilution

method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document

M07.[5][7]
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Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates to obtain

fresh, pure colonies. A suspension of the bacterial growth was prepared in a sterile saline or

broth to match the turbidity of a 0.5 McFarland standard. This suspension was then further

diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming

units (CFU)/mL in each well of the microdilution panel.

Antimicrobial Agent Preparation: Ceftolozane was tested in combination with a fixed

concentration of tazobactam (typically 4 µg/mL).[5] Serial twofold dilutions of ceftolozane

were prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

Microdilution Plate Setup: 96-well microtiter plates were prepared containing the serially

diluted ceftolozane/tazobactam in CAMHB.

Inoculation and Incubation: Each well was inoculated with the standardized bacterial

suspension. The plates were incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.[8]

MIC Determination: The minimum inhibitory concentration (MIC) was defined as the lowest

concentration of the antimicrobial agent that completely inhibited visible bacterial growth.[8]

Quality Control: Quality control was performed using reference strains such as Escherichia

coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 to ensure the accuracy and

reproducibility of the results.[8]
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Figure 2: Broth Microdilution Susceptibility Testing Workflow.

Preclinical In Vivo Efficacy
Animal models of infection were instrumental in evaluating the in vivo efficacy of ceftolozane

prior to human trials.

Neutropenic Murine Thigh Infection Model
This model was used to assess the pharmacokinetic/pharmacodynamic (PK/PD) parameters of

ceftolozane.[9][10]
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Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of

cyclophosphamide.

Infection: A defined inoculum of the test organism (e.g., P. aeruginosa or an ESBL-producing

E. coli) was injected into the thigh muscle of the mice.

Treatment: At a specified time post-infection, treatment with ceftolozane (with or without

tazobactam) was initiated. Various dosing regimens were administered to determine the

PK/PD index associated with efficacy.

Outcome Assessment: At 24 hours post-treatment initiation, mice were euthanized, and the

thigh muscles were homogenized to determine the bacterial load (CFU/thigh). The change in

bacterial count from the start of therapy was the primary endpoint.

Rabbit Pneumonia Model
A rabbit model of pneumonia was used to compare the efficacy of ceftolozane with other β-

lactam antibiotics against P. aeruginosa.[11][12]

Infection: Anesthetized rabbits were infected via endotracheal inoculation of a clinical isolate

of P. aeruginosa.

Treatment: Treatment with ceftolozane or comparator agents (ceftazidime,

piperacillin/tazobactam, imipenem) was initiated at a set time after infection and continued

for two days.[11]

Outcome Assessment: After the treatment period, animals were euthanized, and bacterial

loads in the lungs, spleen, and blood were quantified.[11]

Table 3: Summary of Preclinical In Vivo Efficacy Data
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Animal Model Pathogen Key Findings Reference

Neutropenic Murine

Thigh

P. aeruginosa,

Enterobacteriaceae

Time above MIC

(T>MIC) was the

PK/PD index driving

efficacy. Ceftolozane

demonstrated faster in

vivo killing of P.

aeruginosa compared

to ceftazidime.

[9][10]

Rabbit Pneumonia P. aeruginosa

Ceftolozane (1g TID)

had equivalent

efficacy to

comparators. A higher

dose (2g TID) showed

significantly better

efficacy.

[11][12]

Early Phase Clinical Trials
Phase 1 Studies in Healthy Volunteers
Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of

ceftolozane/tazobactam in healthy adult subjects. These were typically randomized, double-

blind, placebo-controlled, single- and multiple-ascending dose studies. The results of these

early trials established a favorable safety profile and characterized the pharmacokinetic

parameters of both ceftolozane and tazobactam, supporting the dose selection for Phase 2

studies.

Phase 2 Study in Complicated Intra-Abdominal
Infections (cIAI)
A prospective, randomized, double-blind, multicenter Phase 2 trial was conducted to assess

the efficacy and safety of ceftolozane/tazobactam in combination with metronidazole compared

to meropenem for the treatment of cIAI.[3][6]

Patient Population: Hospitalized adults with cIAI requiring surgical intervention.
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Treatment Regimens:

Ceftolozane/tazobactam (1.5 g) intravenously every 8 hours + metronidazole (500 mg)

intravenously every 8 hours.

Meropenem (1 g) intravenously every 8 hours.

Primary Endpoint: Clinical response at the test-of-cure (TOC) visit.

Key Findings: Ceftolozane/tazobactam plus metronidazole was found to be non-inferior to

meropenem in terms of clinical cure rates.[3]

Phase 2 Study in Complicated Urinary Tract Infections
(cUTI)
A Phase 2, randomized, double-blind, multicenter trial compared the efficacy and safety of

ceftolozane/tazobactam with a standard-of-care comparator for the treatment of cUTI, including

pyelonephritis.[1][13]

Patient Population: Adults with a diagnosis of cUTI or acute pyelonephritis.

Treatment Regimens:

Ceftolozane/tazobactam (1.5 g) intravenously every 8 hours.

Levofloxacin (750 mg) intravenously once daily.

Primary Endpoint: A composite of microbiological eradication and clinical cure at the TOC

visit.

Key Findings: Ceftolozane/tazobactam was non-inferior to levofloxacin for the primary

composite endpoint.[14][15]

Table 4: Summary of Early Phase Clinical Trial
Outcomes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4412191/
https://pubmed.ncbi.nlm.nih.gov/25689527/
https://pubmed.ncbi.nlm.nih.gov/36689671/
https://www.nice.org.uk/advice/esnm74/chapter/Key-points-from-the-evidence
https://www.nice.org.uk/advice/esnm74/resources/complicated-urinary-tract-infections-ceftolozanetazobactam-pdf-1502681165688517
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Indication Comparator
Primary
Endpoint

Clinical
Cure Rate
(Ceftolozan
e/Tazobacta
m Arm)

Microbiolog
ical
Eradication
Rate
(Ceftolozan
e/Tazobacta
m Arm)

Reference

cIAI Meropenem
Clinical cure

at TOC
83.0% - [16]

cUTI Levofloxacin
Composite

cure at TOC
92.0% 80.4% [14]

Resistance Mechanisms
While ceftolozane is stable against many β-lactamases, resistance can emerge through various

mechanisms.
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Mechanisms of Resistance to Ceftolozane
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Figure 3: Key Mechanisms of Resistance to Ceftolozane.

Conclusion
The early preclinical and clinical research on ceftolozane/tazobactam established its potent in

vitro activity against multidrug-resistant Gram-negative pathogens, particularly P. aeruginosa

and ESBL-producing Enterobacteriaceae. In vivo animal models demonstrated its efficacy in

relevant infection models, and early phase clinical trials in cIAI and cUTI confirmed its non-

inferiority to standard-of-care comparators with a favorable safety profile. This foundational

research provided a strong basis for the further development and eventual approval of

ceftolozane/tazobactam as a valuable therapeutic option for infections caused by these difficult-

to-treat pathogens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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